molecular formula C26H26N4O5 B2410682 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea CAS No. 1024474-23-4

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea

Cat. No.: B2410682
CAS No.: 1024474-23-4
M. Wt: 474.517
InChI Key: WFAWHAHZOIOTGE-UHFFFAOYSA-N
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Description

1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea is a synthetic, structurally complex urea derivative designed for exploratory research in medicinal chemistry and chemical biology. Its molecular architecture, featuring a dimethoxy-substituted dihydroisoquinoline core linked to a methyl-nitrophenyl urea group, is engineered for selective interactions with target proteins. This compound is a candidate for investigating kinase inhibition and receptor modulation pathways, which are critical in areas such as oncology and cardiovascular biology . The 6,7-dimethoxy-3,4-dihydroisoquinoline moiety is a privileged structure in drug discovery, known for its ability to confer significant biological activity. Research on analogous dihydroisoquinoline compounds has demonstrated their potential to potently affect calcium currents by modulating the function of muscarinic acetylcholine receptors (mAChRs) and 5-hydroxytryptamine (5-HT) receptors in physiological models . Furthermore, such small molecules are investigated as modulators of key protein kinase enzymatic activities, including c-Met, c-Kit, and VEGF receptors (KDR, flt-4), which are implicated in cellular proliferation, differentiation, and angiogenesis . Inhibition of these signaling pathways can provide valuable insights for developing therapies for kinase-dependent diseases. The presence of the nitro and methyl groups on the phenyl ring allows for fine-tuning of the compound's electronic properties and binding affinity, making it a versatile scaffold for further structure-activity relationship (SAR) studies and optimization. This product is intended for research purposes only by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-16-4-9-21(23(12-16)30(32)33)29-26(31)28-19-7-5-17(6-8-19)13-22-20-15-25(35-3)24(34-2)14-18(20)10-11-27-22/h4-9,12,14-15H,10-11,13H2,1-3H3,(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAWHAHZOIOTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea typically involves multiple steps. One common approach is to start with the preparation of the isoquinoline derivative, followed by its functionalization and subsequent coupling with the urea derivative. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the nitro group to an amine group.

    Substitution: This can involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce an amine derivative.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the antiproliferative effects of urea derivatives on various cancer cell lines. For instance, compounds structurally similar to 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea have shown significant activity against human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-468 (breast cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
1-{...}A54910Induction of apoptosis
1-{...}HCT11615Inhibition of cell proliferation
1-{...}MDA-MB-46812Cell cycle arrest

Other Potential Applications

Beyond its anticancer properties, derivatives of this compound may also exhibit anti-inflammatory and analgesic activities. Research into similar urea compounds has indicated that minor structural modifications can significantly alter their pharmacological profiles, suggesting that this compound could be explored for additional therapeutic uses .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Antiproliferative Screening : A series of diarylurea derivatives were synthesized and tested against the NCI-60 cancer cell line panel. Compounds with similar structural features demonstrated broad-spectrum antiproliferative activity .
  • Structure-Activity Relationship Studies : Research focusing on the influence of various substituents on the terminal phenyl group revealed that electronic and steric factors significantly affect biological activity .

Mechanism of Action

The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The cyclohexyl analog exhibits higher lipophilicity due to its aliphatic substituent, which may improve membrane permeability but reduce aqueous solubility.
  • Steric Considerations : The 3-chloro-4-methoxyphenyl group introduces steric bulk, which could hinder binding to narrow active sites compared to the target compound’s less bulky nitro-substituted phenyl group.

Physicochemical and Pharmacokinetic Predictions

Property Target Compound (Predicted) 2-Ethoxyphenyl Analog 3-Chloro-4-methoxyphenyl Analog
logP (Lipophilicity) ~3.5 (estimated) 3.1 (calculated) 3.8 (calculated)
Water Solubility Low Moderate (due to ethoxy group) Low
pKa ~8.5 (urea NH) 13.89 (basic NH) Not reported
Metabolic Stability Moderate (nitro reduction risk) High (ethoxy group resistant to oxidation) Moderate (chlorine may slow metabolism)

Notes:

  • The chloro substituent in and could enhance halogen bonding but increase molecular weight and polarity.

Biological Activity

The compound 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(4-methyl-2-nitrophenyl)urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H27N3O4C_{26}H_{27}N_{3}O_{4} with a molecular weight of approximately 445.51 g/mol. The structure features a urea moiety linked to a phenyl group and a substituted isoquinoline, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC26H27N3O4
Molecular Weight445.51 g/mol
CAS Number1022326-43-7

The compound primarily interacts with the NMDA receptors , specifically the NR2C/NR2D subunit. It acts as a positive allosteric modulator , enhancing receptor activity which influences synaptic plasticity and neuronal excitability. This modulation can potentially lead to therapeutic effects in neurological disorders.

Pharmacological Effects

Research indicates that this compound exhibits various biological effects:

  • Neuroprotective Effects : By modulating NMDA receptor activity, it may protect against excitotoxicity associated with neurodegenerative diseases.
  • Anti-inflammatory Properties : Some studies suggest that it can reduce inflammatory markers in neuronal cells.
  • Antitumor Activity : Preliminary data indicate potential efficacy in inhibiting tumor growth through mechanisms involving cell cycle regulation and apoptosis induction.

Case Studies and Research Findings

  • Neuroprotective Study : A study demonstrated that the compound reduced neuronal cell death in models of excitotoxicity, suggesting its potential for treating conditions like Alzheimer's disease.
  • Antitumor Activity : In vitro assays showed that the compound inhibited the proliferation of cancer cell lines, indicating promise as an anticancer agent .
  • Inflammation Model : In an experimental model of inflammation, treatment with this compound resulted in decreased levels of pro-inflammatory cytokines, highlighting its anti-inflammatory potential .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the isoquinoline structure through cyclization reactions.
  • Coupling reactions to attach the phenyl groups.
  • Finalization via urea formation.

The synthetic pathway ensures high purity and yield, making it suitable for further biological testing .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this urea derivative, and what critical reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via a multi-step pathway involving aryl isocyanate intermediates. A key step is the coupling of substituted phenylamines with bis(trichloromethyl) carbonate (BTC) to generate aryl isocyanates, followed by reaction with functionalized phenyl precursors under anhydrous conditions (e.g., methylene chloride solvent, room temperature). Catalytic hydrogenation (Pd-C) is critical for reducing nitro intermediates to amines . Yield optimization requires strict control of moisture, stoichiometric ratios, and reaction time.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • IR spectroscopy : Confirm urea C=O stretching (~1640–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
  • 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy groups (δ ~3.8 ppm), and dihydroisoquinoline protons (δ 2.5–4.0 ppm).
  • ESI-MS : Verify molecular ion peaks and fragmentation patterns. Cross-reference with computational models (e.g., DFT) for structural validation .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to safety data sheets (SDS) for urea derivatives. Key precautions:

  • Use PPE (gloves, lab coat, goggles) due to potential irritancy from nitro groups.
  • Avoid inhalation of fine powders; work in a fume hood during synthesis.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?

  • Methodological Answer :

  • Variable substituent libraries : Synthesize analogs with modifications to the dihydroisoquinoline methoxy groups, nitro position, or phenylurea backbone.
  • Bioactivity assays : Test analogs against target enzymes (e.g., kinases, phosphatases) using fluorescence polarization or SPR-based binding assays.
  • Computational docking : Map interactions using crystallographic data of related targets (e.g., PDB entries for urea-containing inhibitors) to prioritize substituents .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for aqueous solubility enhancement.
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the nitro or methoxy moieties.
  • Nanoparticle encapsulation : Employ lipid-based carriers or polymeric nanoparticles (PLGA) to improve pharmacokinetics .

Q. How can researchers resolve contradictory bioactivity data across different assay platforms?

  • Methodological Answer :

  • Assay validation : Cross-validate using orthogonal methods (e.g., cell-free enzymatic vs. cell-based assays).
  • Buffer optimization : Adjust pH and ionic strength to mimic physiological conditions.
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Chemical proteomics : Employ affinity-based protein profiling (AfBPP) with a biotinylated analog to pull down target proteins.
  • Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways.
  • Cryo-EM/X-ray crystallography : Resolve binding modes if the compound stabilizes target proteins .

Methodological Frameworks

Q. How should researchers integrate theoretical frameworks into experimental design for this compound?

  • Methodological Answer : Align hypotheses with established pharmacological theories (e.g., lock-and-key binding for enzyme inhibition) or computational models (e.g., QSAR predictions for nitroaryl pharmacophores). Use the quadripolar model (theoretical, epistemological, morphological, technical) to balance empirical data and conceptual rigor .

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests : Compare efficacy across analogs.
  • Machine learning : Apply random forest or SVM models to predict bioactivity from structural descriptors .

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